molecular formula C6H9BrN2O2S B1525458 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole CAS No. 1183252-85-8

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Cat. No. B1525458
M. Wt: 253.12 g/mol
InChI Key: WKZPINIVWFYJRU-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This provides a basic understanding of the compound’s composition and structure.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield of the compound.



Molecular Structure Analysis

Molecular structure analysis involves studying the spatial arrangement of atoms in a compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

For instance, a related compound, “4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene”, is commonly used as a reagent in different scientific experiments, such as organic synthesis, polymerization, and drug discovery . It is also used as an intermediate in the synthesis of various chemical compounds, such as sulfonamide antibiotics, herbicides, and dyes .

For instance, a related compound, “4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene”, is commonly used as a reagent in different scientific experiments, such as organic synthesis, polymerization, and drug discovery . It is also used as an intermediate in the synthesis of various chemical compounds, such as sulfonamide antibiotics, herbicides, and dyes .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can include studying the compound’s effects on various biological systems and determining safe handling procedures.


Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and methods to improve its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

4-bromo-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPINIVWFYJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

CAS RN

1183252-85-8
Record name 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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